molecular formula C17H24N2O3S B4539327 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline

2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline

Cat. No. B4539327
M. Wt: 336.5 g/mol
InChI Key: LUBHECDISKXYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). HDACi is a class of compounds that have been extensively studied for their potential as anti-cancer agents due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 is one of the most promising HDACi that has been studied in preclinical and clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as AKOS005428424, have been studied for their potential antiviral properties. Researchers have synthesized various indole derivatives and tested them against a range of viruses. For instance, certain indole compounds have shown inhibitory activity against influenza A and other RNA and DNA viruses . The structural features of AKOS005428424 may allow it to bind with high affinity to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Properties

The compound’s ability to selectively bind to the COX-2 receptor suggests its potential as an anti-inflammatory agent. In vitro evaluations have indicated that indole derivatives can exhibit significant anti-inflammatory activity, which could be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The presence of the indole nucleus in AKOS005428424 could make it a valuable scaffold for developing new cancer therapeutics. Its molecular structure may allow it to interact with cancer cell receptors or enzymes, leading to the inhibition of tumor growth or induction of apoptosis in cancer cells .

Antimicrobial Effects

The indole core of AKOS005428424 is also associated with antimicrobial activity. This includes the potential to combat bacterial, fungal, and parasitic infections. The compound’s mechanism may involve disrupting microbial cell membranes or interfering with essential biological pathways within the pathogens .

Neuroprotective Potential

Indole derivatives have been explored for their neuroprotective effects. AKOS005428424 might contribute to the protection of neuronal cells against neurodegenerative diseases or brain injuries. This could be due to its potential to modulate neurotransmitter systems or protect against oxidative stress .

Enzyme Inhibition

AKOS005428424 could serve as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, indole derivatives have been shown to inhibit cholinesterases, which could be useful in the treatment of conditions like Alzheimer’s disease .

properties

IUPAC Name

(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-6-8-18(9-7-12)17(20)14-4-5-16-15(11-14)10-13(2)19(16)23(3,21)22/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHECDISKXYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Reactant of Route 2
Reactant of Route 2
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Reactant of Route 3
Reactant of Route 3
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Reactant of Route 4
Reactant of Route 4
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Reactant of Route 5
Reactant of Route 5
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Reactant of Route 6
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.